Cas no 1261982-50-6 (2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid)

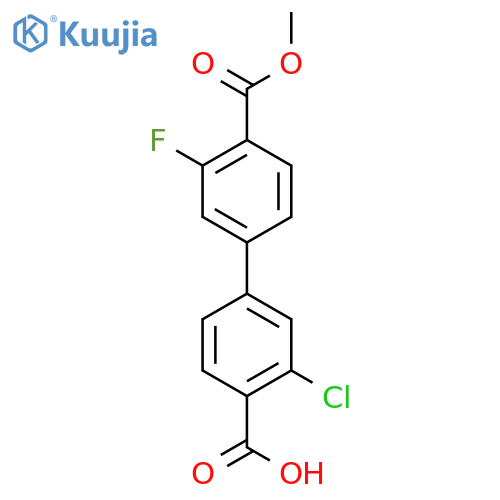

1261982-50-6 structure

商品名:2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid

CAS番号:1261982-50-6

MF:C15H10ClFO4

メガワット:308.688907146454

MDL:MFCD18322143

CID:1219714

PubChem ID:53227973

2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid

- DTXSID30691506

- MFCD18322143

- 1261982-50-6

- 2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

- 3-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

-

- MDL: MFCD18322143

- インチ: InChI=1S/C15H10ClFO4/c1-21-15(20)11-5-3-9(7-13(11)17)8-2-4-10(14(18)19)12(16)6-8/h2-7H,1H3,(H,18,19)

- InChIKey: NJESNDFYYJLTSE-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F

計算された属性

- せいみつぶんしりょう: 308.0251647g/mol

- どういたいしつりょう: 308.0251647g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB329418-5 g |

2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%; . |

1261982-50-6 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB329418-5g |

2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%; . |

1261982-50-6 | 95% | 5g |

€1159.00 | 2024-06-08 |

2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1261982-50-6 (2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261982-50-6)2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid

清らかである:99%

はかる:5g

価格 ($):687.0